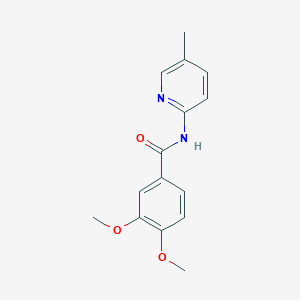![molecular formula C24H19NOS B11175903 6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11175903.png)
6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a benzothiazepine core fused with an indene ring system, along with a hydroxyl group and a dimethylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dimethylbenzaldehyde with 2-aminothiophenol, followed by cyclization and subsequent oxidation to form the desired benzothiazepine structure. The reaction conditions typically include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzothiazepine ring can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-(3,4,5-Trimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-C][1,5]benzothiazepin-7-one: This compound has similar structural features but with methoxy groups instead of methyl groups.
5-{3-[2-(3,4-Dimethoxyphenyl)ethylamino]propyl}-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one oxalate: Another benzothiazepine derivative with different substituents.
Uniqueness
6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H19NOS |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
11-(3,4-dimethylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C24H19NOS/c1-14-11-12-16(13-15(14)2)24-21-22(17-7-3-4-8-18(17)23(21)26)25-19-9-5-6-10-20(19)27-24/h3-13,24-25H,1-2H3 |
InChI Key |
PQBYFUDLXOXFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


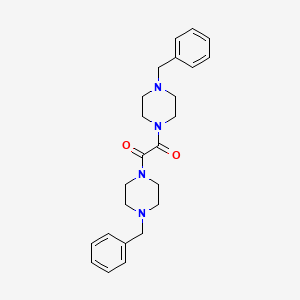

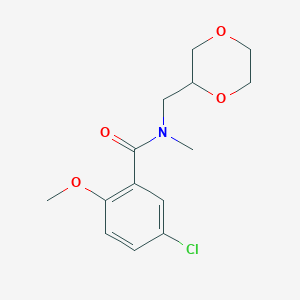
![2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11175839.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11175845.png)

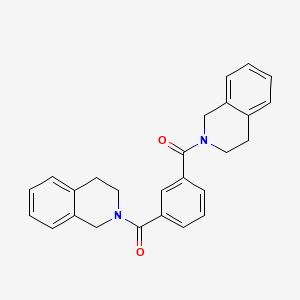
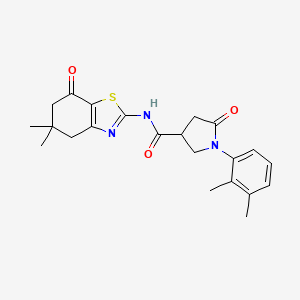
![1-(2,3-dimethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11175878.png)

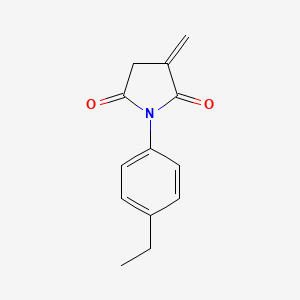
![Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B11175882.png)
![3-Benzenesulfonyl-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B11175886.png)
